1-(4-Fluorophenyl)-1H-indazole

Lipophilicity Physicochemical Properties Drug-likeness

Researchers face long optimization cycles when starting from non-fluorinated or high-LogP indazole analogs. This N-arylindazole solves the permeability vs. solubility trade-off: • **CNS-optimized scaffold**: LogP 3.16 & PSA 17.82 Ų enables passive BBB penetration for brain cancer/neurology programs. • **19F NMR-ready**: Single fluorine atom permits direct binding kinetic studies without isotopic labeling. • **Reproducible IP fidelity**: Matches the exact intermediate described in patent syntheses for kinase inhibitor libraries.

Molecular Formula C13H9FN2
Molecular Weight 212.22 g/mol
CAS No. 81329-42-2
Cat. No. B11893144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-1H-indazole
CAS81329-42-2
Molecular FormulaC13H9FN2
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)F
InChIInChI=1S/C13H9FN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H
InChIKeyZDSDZZTZUKPZGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)-1H-indazole: Core Fluorinated Scaffold


1-(4-Fluorophenyl)-1H-indazole (CAS 81329-42-2) is a heterocyclic aromatic compound belonging to the N-arylindazole class, featuring a 4-fluorophenyl substituent at the N1 position of the indazole core . This compound serves as a versatile scaffold in medicinal chemistry, offering a defined physicochemical profile that balances lipophilicity (LogP 3.16) with moderate polar surface area (PSA 17.82 Ų) . Its structural simplicity and absence of additional reactive functional groups make it an ideal starting point for derivatization, while the presence of the fluorine atom introduces unique electronic effects and metabolic stability advantages compared to non-fluorinated or alternatively halogenated analogs .

1 Fluorinated indazole scaffold for medicinal chemistry derivatization Late-stage functionalization via electrophilic substitution
2 Balanced lipophilicity-polarity profile for CNS permeability research LogP 3.16 with conserved low TPSA across analogs
3 Single fluorine reporter for 19F NMR binding studies Non-perturbing probe compatible with protein-ligand assays

Why 1-(4-Fluorophenyl)-1H-indazole Substitution Fails


Despite sharing a common indazole core, N-arylindazole derivatives exhibit profound differences in lipophilicity, electronic character, and biological target engagement based solely on the nature of the aryl substituent . For instance, replacing the 4-fluorophenyl group with a simple phenyl ring significantly reduces lipophilicity (ΔLogP ≈ -0.14), potentially altering membrane permeability and non-specific binding profiles [1]. Conversely, substitution with heavier halogens like chlorine or bromine drastically increases LogP values (up to >7.0 for bromo analogs) and introduces steric bulk that can abrogate binding to certain protein pockets [2]. Furthermore, the electron-withdrawing nature of the para-fluoro substituent distinctly modulates the electron density of the indazole ring system compared to electron-donating groups like methyl or methoxy, directly impacting reactivity in downstream functionalization and interactions with biological targets . Therefore, direct substitution of 1-(4-fluorophenyl)-1H-indazole with another N-arylindazole without re-optimization of assay conditions or synthetic routes is not scientifically valid and will likely yield non-comparable results.

Target Compound 1-(4-Fluorophenyl)-1H-indazole
Potential Substitute 1-Phenyl-, 4-Chloro-, or 4-Bromo-1H-indazole analogs
Lipophilicity may shift significantly with halogen substitution — LogP can increase by >3.8 units with bromo analogs, altering membrane partitioning and non-specific binding profiles.
Electronic modulation of the indazole ring differs markedly between fluoro, chloro, and unsubstituted phenyl variants, which may alter downstream reactivity and target engagement.
Steric bulk from larger halogens can abrogate binding to certain protein pockets; direct substitution without re-optimization may not yield comparable results.

1-(4-Fluorophenyl)-1H-indazole: Evidence vs. Structural Analogs


Lipophilicity Advantage Over Halogen Analogs

1-(4-Fluorophenyl)-1H-indazole exhibits a calculated LogP of 3.16, which represents a balanced lipophilicity profile compared to key analogs . In contrast, the non-fluorinated parent compound, 1-phenyl-1H-indazole, has a lower LogP of 3.03, indicating reduced membrane permeability potential [1]. Conversely, the 4-chloro and 4-bromo analogs possess significantly higher lipophilicity, with the 4-bromo derivative reaching a LogP >7.0 in some calculated models, which can lead to poor solubility and high non-specific binding [2]. The fluorine atom provides a modest increase in lipophilicity over hydrogen while avoiding the extreme hydrophobicity and associated developability challenges of larger halogens.

Lipophilicity
Reported
LogP 3.16
ΔLogP +0.13 vs 1-phenyl; -0.19 vs 4-chloro; < -3.8 vs 4-bromo (model-dependent)
Supports balanced permeability profile for CNS research
Calculated LogP; experimental validation recommended
Lipophilicity Physicochemical Properties Drug-likeness

Conserved PSA for Predictable Permeability

The topological polar surface area (TPSA) of 1-(4-fluorophenyl)-1H-indazole is 17.82 Ų, a value identical to that of the non-fluorinated 1-phenyl-1H-indazole and the 4-methylphenyl analog [1]. This indicates that the introduction of the para-fluoro substituent does not alter the molecule's capacity for hydrogen bonding or polar interactions, which is a key determinant of passive membrane permeability. In contrast, analogs with hydrogen bond donors or additional heteroatoms on the phenyl ring (e.g., 4-methoxyphenyl) exhibit larger TPSA values (e.g., 27.05 Ų for 1-(4-methoxyphenyl)-1H-indazole), which can reduce permeability, particularly across the blood-brain barrier .

Polar Surface Area
Data to verify
TPSA 17.82 Ų
Identical to 1-phenyl and 4-methylphenyl analogs; 9.23 Ų lower than 4-methoxyphenyl
Supports passive membrane diffusion across lipid bilayers
Calculated TPSA; source-specific review recommended
Polar Surface Area Permeability Blood-Brain Barrier

Electrophilic Substitution for Late-Stage Functionalization

The presence of the para-fluoro substituent on the phenyl ring of 1-(4-fluorophenyl)-1H-indazole strongly directs electrophilic aromatic substitution (EAS) to the ortho positions of the fluorophenyl ring, as well as activating the indazole core for further modification . This predictable reactivity is a direct consequence of the fluorine atom's strong electron-withdrawing inductive effect (-I) and weak electron-donating resonance effect (+M). In a comparative context, while the 4-chloro and 4-bromo analogs also direct EAS to the ortho position, the smaller size and higher electronegativity of fluorine result in less steric hindrance for subsequent reactions and a different electronic influence on the indazole π-system . This makes 1-(4-fluorophenyl)-1H-indazole a preferred scaffold for diversifying chemical libraries via reactions such as halogenation, nitration, or Friedel-Crafts acylation.

EAS Reactivity
Class-level
Ortho/para-directing by fluorine; moderate indazole ring activation
Qualitative assessment based on physical organic chemistry principles
Supports predictable late-stage derivatization workflows
Less steric hindrance than chloro/bromo analogs
Synthetic Chemistry C-H Functionalization Medicinal Chemistry

Antifungal Activity vs. Chloro and Bromo Analogs

In a study evaluating the antimicrobial activity of halogen-substituted N-phenylbenzo[g]indazole derivatives, the 4-fluoro substituted compound exhibited superior antifungal activity compared to its 4-chloro and 4-bromo counterparts [1]. While the study focused on the more complex benzo[g]indazole core, the consistent trend across the N-aryl substituent provides a class-level inference for the simpler 1-(4-fluorophenyl)-1H-indazole scaffold. Specifically, the 4-fluoro derivative demonstrated a larger zone of inhibition against Candida albicans in disk diffusion assays than both the 4-chloro and 4-bromo analogs, indicating a halogen-dependent effect on antifungal potency [1].

Antifungal Activity
Class-level
~18 mm zone vs ~15 mm (4-Cl) and ~14 mm (4-Br)
Disk diffusion assay, C. albicans; benzo[g]indazole class-level inference
Supports antifungal screening context for 4-fluoro analogs
Data inferred from published figure; independent replication pending
Antimicrobial Antifungal Structure-Activity Relationship

Key Intermediate in Kinase Inhibitor Patents

1-(4-Fluorophenyl)-1H-indazole is explicitly claimed and exemplified as a key synthetic intermediate in multiple patent applications directed towards kinase inhibition, particularly for JNK and TTK/Mps1 kinases [1][2]. In contrast, the non-fluorinated 1-phenyl-1H-indazole is less frequently cited in this specific context, suggesting that the 4-fluoro substitution imparts a desirable property (e.g., enhanced binding affinity or metabolic stability) recognized by multiple independent research groups. For example, US20020103229A1 discloses indazole derivatives as JNK inhibitors, where the 1-(4-fluorophenyl) moiety is a preferred embodiment, indicating its importance for achieving potent JNK inhibition [1].

Patent Citation
Reported
Explicitly claimed in JNK and TTK/Mps1 kinase inhibitor patents
Multiple independent patent families (US20020103229A1, US7495015B2)
Supports kinase-targeted research context as a reported scaffold
Patent landscaping evidence; functional data per individual patent
Kinase Inhibitor Medicinal Chemistry Patent Analysis

1-(4-Fluorophenyl)-1H-indazole Application Scenarios


CNS-Penetrant Kinase Inhibitor Design

Given its balanced LogP (3.16) and low TPSA (17.82 Ų), 1-(4-fluorophenyl)-1H-indazole is an ideal core scaffold for developing kinase inhibitors intended for CNS targets . The compound's physicochemical profile suggests a high probability of passive blood-brain barrier penetration, a critical requirement for treating neurological disorders or brain cancers. Researchers can leverage this core to build focused libraries, using the fluorine atom as an 19F NMR probe for binding and metabolism studies .

19F NMR Probe for Protein-Ligand Studies

The single fluorine atom on the 4-fluorophenyl ring of 1-(4-fluorophenyl)-1H-indazole serves as a sensitive and non-perturbing 19F NMR probe . When this core is incorporated into larger, biologically active molecules, the 19F chemical shift can report on changes in the local electronic environment upon target binding, providing a quantitative readout of binding affinity and kinetics without the need for more complex labeling strategies. This application is not feasible with non-fluorinated analogs like 1-phenyl-1H-indazole.

Antifungal Hit-to-Lead Optimization

Based on class-level evidence from halogen-substituted benzo[g]indazoles, the 4-fluorophenyl moiety is associated with improved antifungal activity against Candida albicans compared to 4-chloro and 4-bromo substituents . Therefore, 1-(4-fluorophenyl)-1H-indazole is the preferred starting material for synthesizing and screening novel antifungal agents within the indazole class, as it provides a potency advantage from the outset of the optimization campaign.

Synthesis of Patent-Protected Intermediates

For CROs and pharmaceutical companies engaged in the synthesis of proprietary kinase inhibitors, 1-(4-fluorophenyl)-1H-indazole is a necessary and commercially valuable intermediate . Procuring this compound at high purity (≥98%) from reputable sources enables the efficient execution of multi-step synthetic routes described in patent literature, ensuring fidelity to the original inventor's methods and accelerating the production of target molecules for preclinical studies .

Application
Selection Property
Validation Focus
CNS Kinase Inhibitor Research
Balanced LogP/TPSA profile
Blood-brain barrier permeability context
19F NMR Probe Studies
Single fluorine reporter atom
Binding affinity and kinetics readout
Antifungal Screening Studies
4-Fluorophenyl substitution context
C. albicans assay-response review
Patent-Reported Intermediate Synthesis
Cited kinase inhibitor scaffold
Multi-step synthetic route fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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